(R)-Flurbiprofen glucuronide

Description

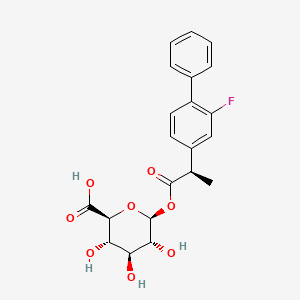

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15+,16+,17-,18+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPQBSOCUVSKTP-LPCIUUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162992-67-8 | |

| Record name | Tarenflurbil-acyl-beta-D-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Formation and Kinetics of R Flurbiprofen Glucuronide

Identification and Characterization of UDP-Glucuronosyltransferase Isoforms Mediating Glucuronidation

The conversion of flurbiprofen (B1673479) to its acyl glucuronide metabolite is mediated by several UGT isoforms primarily located in the liver. nih.govevitachem.com Extensive research using human liver microsomes (HLMs) and recombinant UGT enzymes has identified the specific isoforms responsible for this metabolic reaction. nih.govpharmgkb.org

Across the spectrum of UGT enzymes, UGT2B7 has been unequivocally identified as the principal catalyst in the glucuronidation of flurbiprofen. nih.govpharmgkb.orgnih.govwjpmr.com Studies have demonstrated that UGT2B7 possesses the highest activity towards both flurbiprofen enantiomers compared to other isoforms. nih.govpharmgkb.orgresearchgate.net The formation of (R)-flurbiprofen glucuronide in human liver microsomes shows a strong and significant correlation with the glucuronidation rates of known UGT2B7 substrates, such as morphine and 3'-azido-3'-deoxythymidine. nih.govpharmgkb.org Furthermore, mefenamic acid, a known inhibitor of UGT2B7, effectively inhibits the formation of both (R)- and (S)-flurbiprofen glucuronides in HLMs at concentrations similar to those that inhibit recombinant UGT2B7. nih.govpharmgkb.org This body of evidence firmly establishes UGT2B7 as the key enzyme governing the glucuronidation of flurbiprofen in humans. nih.govhelsinki.fi

While UGT2B7 is the major contributor, other UGT isoforms also exhibit activity towards flurbiprofen, albeit to a lesser extent. nih.govpharmgkb.org Research has shown that UGT1A1, UGT1A3, UGT1A9, and UGT2B4 are all capable of catalyzing the formation of both (R)- and (S)-flurbiprofen glucuronides. nih.govpharmgkb.orgwjpmr.com Among these minor contributors, UGT1A9 is noted as having a secondary role after UGT2B7. nih.govmdpi.com However, the catalytic activity of these other isoforms is significantly lower than that of UGT2B7. nih.gov For instance, unlike the pronounced stereoselectivity of UGT2B7, these other UGTs tend to have similar formation rates for both the (R)- and (S)-glucuronides. nih.govpharmgkb.org Genetic variants of UGT1A9, such as UGT1A9*3 (M33T), have been shown to almost completely lose catalytic activity towards flurbiprofen. nih.gov

Table 1: UGT Isoforms Involved in Flurbiprofen Glucuronidation

| UGT Isoform | Role in Flurbiprofen Glucuronidation | Stereoselectivity Noted | Reference |

|---|---|---|---|

| UGT2B7 | Predominant / Highest Activity | Yes, favors (R)-enantiomer | nih.gov, pharmgkb.org, nih.gov |

| UGT1A9 | Minor contribution | Yes, but less than UGT2B7 | nih.gov, mdpi.com |

| UGT1A1 | Minor contribution | Similar rates for (R) and (S) | nih.gov, pharmgkb.org |

| UGT1A3 | Minor contribution | Similar rates for (R) and (S) | nih.gov, pharmgkb.org |

Predominant Role of UGT2B7 in (R)-Flurbiprofen Glucuronidation

Stereoselective Mechanisms of Glucuronidation

The stereoselectivity is most pronounced in the activity of the primary enzyme, UGT2B7. nih.gov This isoform catalyzes the formation of this compound at a rate approximately 2.8-fold higher than that for the (S)-glucuronide. nih.govpharmgkb.orgcore.ac.uk This preference for the (R)-enantiomer is also observed in human liver microsomes, where the formation of the (R)-glucuronide is the dominant outcome. nih.govpharmgkb.org

In terms of enzyme kinetics, studies have revealed differences in both affinity (Km) and maximum reaction velocity (Vmax). One study reported Km values for (R)- and (S)-flurbiprofen with UGT2B7 as 12 µM and 7.5 µM, respectively, indicating a slightly higher affinity for the (S)-enantiomer. helsinki.fi However, the glucuronidation rate for the (R)-enantiomer was significantly higher. helsinki.fi An earlier study using rat liver microsomes also found that the (R)-enantiomer was glucuronidated faster than the (S)-form (Vmax of 9.34 vs. 5.48 nmol/min/mg protein), while the apparent Km values were very similar (0.52 and 0.57 mM, respectively). nih.gov This suggests that the higher rate of (R)-glucuronide formation is driven by a more efficient catalytic turnover rather than a stronger initial binding to the enzyme. nih.gov

The molecular basis for the chiral recognition of flurbiprofen by UGT enzymes lies in the three-dimensional structure of the enzyme's active site. The binding of the two enantiomers to the homochiral protein (the enzyme) results in two distinct diastereomeric complexes: [(R)-flurbiprofen]-[UGT] and [(S)-flurbiprofen]-[UGT]. helsinki.fi These complexes have different physicochemical properties, which leads to diastereomeric discrimination. helsinki.fi

Enantiomeric Differences in Glucuronidation Rates and Affinities

Kinetic Characterization of Glucuronide Formation in Vitro

In vitro studies using recombinant UGT enzymes and human liver microsomes have been crucial for quantifying the kinetics of flurbiprofen glucuronide formation. These studies typically determine the Michaelis-Menten constants, apparent Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), to characterize the enzyme-substrate interaction.

The kinetic parameters highlight the efficiency and stereoselectivity of the involved enzymes. As mentioned, UGT2B7 displays the highest Vmax for flurbiprofen glucuronidation. nih.gov While specific Vmax values can vary between studies and experimental conditions, the consistent finding is the higher turnover rate for the (R)-enantiomer by UGT2B7. nih.govnih.gov

Table 2: In Vitro Kinetic Parameters for Flurbiprofen Glucuronidation

| Enzyme Source | Enantiomer | Apparent K_m | Apparent V_max | Reference |

|---|---|---|---|---|

| Recombinant UGT2B7 | (R)-Flurbiprofen | 12 µM | Not specified | helsinki.fi |

| Recombinant UGT2B7 | (S)-Flurbiprofen | 7.5 µM | Not specified | helsinki.fi |

| Rat Liver Microsomes | (R)-Flurbiprofen | 0.52 mM | 9.34 nmol/min/mg protein | nih.gov |

Note: Data from different studies may not be directly comparable due to variations in experimental conditions. The data from rat liver microsomes indicates a similar trend of stereoselectivity as observed in human systems. nih.gov

Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax, CLint)

The kinetics of (R)-flurbiprofen glucuronidation have been characterized by determining key enzyme kinetic parameters, including the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint). These parameters provide quantitative measures of the efficiency and capacity of the enzymatic reaction.

Studies utilizing liver microsomes from various species have elucidated these parameters. In rat liver microsomes, the glucuronidation of both enantiomers of flurbiprofen follows Michaelis-Menten kinetics. nih.gov The apparent Km values for the (R)- and (S)-enantiomers were found to be of a similar magnitude; however, the apparent Vmax for the formation of this compound was significantly higher, indicating a more rapid reaction rate. nih.gov

In humans, genetic polymorphisms in the UGT2B7 enzyme can significantly affect the kinetics of flurbiprofen glucuronidation. nih.gov Studies on stably expressed genetic variants of UGT2B7 have shown that single nucleotide polymorphisms (SNPs) can lead to decreased intrinsic clearance (CLint = Vmax/Km) for the formation of flurbiprofen glucuronides. nih.govnih.gov For instance, the UGT2B771S variant showed a greater than twofold reduction in intrinsic clearance, primarily due to altered Vmax. nih.gov Other variants, such as UGT2B72 (H268Y) and UGT2B7*5 (D398N), resulted in an even more substantial decrease in intrinsic clearance, over 14-fold lower than the wild-type enzyme. nih.gov Despite these differences in clearance, no significant stereoselective difference in the formation of (R)- versus (S)-flurbiprofen glucuronide was observed among these UGT2B7 allozymes. nih.gov

Saturation Kinetics and Non-Saturable Components

The enzymatic formation of this compound is a saturable process, which can typically be described by Michaelis-Menten kinetics. amazonaws.comnih.gov This model implies that as the concentration of the substrate, (R)-flurbiprofen, increases, the rate of glucuronide formation also increases until it reaches a maximum velocity (Vmax), at which point the UGT2B7 enzyme is saturated with the substrate.

Kinetic studies of flurbiprofen glucuronidation in pooled human liver microsomes (HLMs) have shown that the process is consistent with Michaelis-Menten kinetics. amazonaws.com For example, a study on the glucuronidation of gemfibrozil, another substrate of UGT2B7, in HLMs revealed kinetics with both high- and low-affinity components. amazonaws.com The high-affinity component had a Km value of 2.5 µM, which was similar to the Km value observed with recombinant UGT2B7 (2.2 µM). amazonaws.com While this specific data is for gemfibrozil, it highlights the potential for complex saturation kinetics for drugs metabolized by UGT2B7. A significant correlation has been observed in HLMs between the formation of this compound and reactions mainly catalyzed by UGT2B7, such as morphine-3-OH glucuronidation. nih.govamazonaws.com

Analytical Methodologies for the Investigation of R Flurbiprofen Glucuronide

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of (R)-flurbiprofen glucuronide. The choice of technique depends on the specific requirements of the analysis, such as the need for enantiomeric specificity or high-throughput screening.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of flurbiprofen (B1673479) and its metabolites. dergipark.org.trnih.gov For the separation of flurbiprofen glucuronides, reversed-phase (RP) HPLC is commonly utilized. nih.govresearchgate.net These methods often use C18 columns, which separate compounds based on their hydrophobicity. nih.govresearchgate.net A simple, rapid, and sensitive HPLC assay can be achieved with a mobile phase consisting of a buffer (such as disodium (B8443419) hydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile. nih.govnih.govnih.gov Detection is frequently performed using ultraviolet (UV) or fluorescence detectors. researchgate.netnih.govresearchgate.net For instance, a method using a TSKgel ODS-80Ts column with a mobile phase of 20 mM ammonium acetate (B1210297) buffer (pH 5.6), ethanol, and acetonitrile, coupled with UV detection at 246 nm, was developed for the determination of diastereoisomeric flurbiprofen glucuronides. nih.gov

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | TSKgel ODS-80Ts | 20 mM Ammonium Acetate (pH 5.6) / Ethanol / Acetonitrile | UV (246 nm) | nih.gov |

| HPLC | Ultimate C18 (5µm, 2.1×50mm) | Gradient of Water/Formic Acid and Acetonitrile/Formic Acid | MS/MS | nih.gov |

| HPLC | Luna C18 (5μm, 2.0mm×50mm) | 10mM Ammonium Formate (pH 3.5) / Methanol (B129727) (15:85, v/v) | MS/MS | nih.gov |

| UPLC | Not Specified | Methanol and water gradient with 0.1% formic acid | MS/MS | researchgate.net |

Since flurbiprofen is administered as a racemate and its metabolism can be stereoselective, distinguishing between the (R)- and (S)-enantiomers of its glucuronide metabolites is critical. core.ac.uk Direct chiral-phase HPLC is the most effective method for this purpose. researchgate.net Research has shown that chiral stationary phases (CSPs) based on derivatized polysaccharides are particularly successful. researchgate.netmdpi.com

Specifically, an amylose (B160209) tris(3,5-dimethylphenylcarbamate) CSP, commercially known as Chiralpak AD, has proven effective in separating the enantiomers of flurbiprofen and its metabolites, including their conjugated forms. researchgate.netmdpi.comkcl.ac.uk Using this CSP, a baseline resolution of the diastereomeric glucuronides can be achieved. researchgate.netmdpi.com Semi-preparative isolation and analysis have confirmed that the elution order on the Chiralpak AD column is the (R)-enantiomer before the (S)-enantiomer for both flurbiprofen and its metabolites. researchgate.net This direct approach is superior to indirect methods that require pre-column derivatization. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

Mass Spectrometric Approaches for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and sensitive quantification of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity, making it the preferred method for quantifying low levels of metabolites in complex biological fluids. nih.govnih.gov The analysis is typically performed using an electrospray ionization (ESI) source operating in the negative ion mode, which is well-suited for acidic compounds like flurbiprofen and its glucuronide metabolite. nih.govnih.govmdpi.com

Using LC-MS/MS with selected ion monitoring, a reliable method was established for determining diastereomeric flurbiprofen glucuronides in human urine over a quantitative range of 0.74 to 146.5 µg/mL. nih.govcapes.gov.br The detection limit for S-flurbiprofen glucuronide was as low as 7.4 pg per injection. nih.govcapes.gov.br In studies on healthy subjects, the urinary concentration of R-flurbiprofen glucuronide (6.8–29.4 µg/mL) was found to be slightly higher than that of S-flurbiprofen glucuronide (3.9–18.0 µg/mL). nih.govresearchgate.netcapes.gov.br

High-Resolution Mass Spectrometry (HRMS) systems, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements. This capability allows for the determination of the elemental composition of the metabolite, confirming its identity with greater confidence and helping to distinguish it from other isobaric compounds. mdpi.comthermofisher.com

| Parameter | Setting/Value | System/Technique | Reference |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | LC-MS/MS | nih.govnih.govmdpi.com |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) / Selected Ion Monitoring (SIM) | LC-MS/MS | nih.govnih.gov |

| Precursor Ion [M-H]⁻ | m/z 419 | MS/MS | mdpi.com |

| Fragment Ion (Product) | m/z 243 (Flurbiprofen aglycone) | MS/MS | General knowledge based on glucuronide fragmentation |

| Quantitative Range (Urine) | 0.74 to 146.5 µg/mL | LC/ESI-MS | nih.govcapes.gov.br |

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of metabolites. core.ac.uk In this technique, a specific precursor ion, corresponding to the metabolite of interest, is selected and subjected to fragmentation. For flurbiprofen acyl glucuronide, the precursor ion in negative mode is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 419. mdpi.com

The fragmentation of acyl glucuronides typically follows a characteristic pathway. The most common fragmentation is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176 Da). This results in a prominent product ion corresponding to the deprotonated aglycone (the parent drug). For flurbiprofen glucuronide, this fragmentation yields the flurbiprofen ion at m/z 243. The analysis of these product ion spectra provides a definitive structural confirmation of the metabolite as a flurbiprofen glucuronide. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Sample Preparation Strategies for Metabolite Analysis in Biological Matrices

Effective sample preparation is essential to remove interfering substances from biological matrices such as plasma and urine, thereby improving the accuracy and reliability of the analysis. researchgate.net

Several strategies are employed for the extraction and cleanup of flurbiprofen glucuronide:

Protein Precipitation (PPT): This is a simple and rapid method for plasma samples, where a solvent like methanol is added to precipitate proteins, which are then removed by centrifugation. nih.govnih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between two immiscible liquids. Solvents such as methyl t-butyl ether have been used to extract flurbiprofen and its metabolites from plasma. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective and common method for cleaning and concentrating analytes. It involves passing the sample through a cartridge containing a solid adsorbent (e.g., C18), which retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. walshmedicalmedia.comresearchgate.net

Enzymatic Hydrolysis: To determine the total concentration of flurbiprofen (both free and conjugated), samples can be treated with a β-glucuronidase enzyme, which cleaves the glucuronide bond, releasing the free aglycone for analysis. researchgate.netwalshmedicalmedia.com

Chemical Cleavage: An alternative to enzymatic hydrolysis is basic saponification. A method using sodium hydroxide (B78521) (NaOH) at an elevated temperature has been developed for the complete cleavage of flurbiprofen glucuronides in urine, followed by neutralization and direct injection into the LC-MS/MS system. plos.org

Automated and Miniaturized Techniques: Modern approaches include automated column-switching techniques that integrate sample cleanup directly online with the HPLC system, reducing manual handling and analysis time. nih.govnih.govcapes.gov.br Other advanced methods include Dispersive Liquid-Liquid Microextraction (DLLME) and the analysis of Dried Blood Spots (DBS), which offer advantages in terms of solvent consumption and sample volume. researchgate.nethug.ch

Considerations for Acyl Glucuronide Instability and Hydrolysis

Acyl glucuronides, the class of metabolites to which this compound belongs, are known for their chemical reactivity and instability. researchgate.netnih.gov Unlike ether glucuronides, the ester linkage in acyl glucuronides is susceptible to both chemical and enzymatic hydrolysis, as well as intramolecular rearrangement through acyl migration. researchgate.netliverpool.ac.uk These degradation pathways can complicate analytical quantification, leading to inaccurate measurements of both the parent drug and its glucuronide metabolite. researchgate.net

The instability is primarily due to the labile ester bond connecting the glucuronic acid moiety to the carboxylic acid group of the aglycone. researchgate.net This bond can be cleaved under various conditions. The main degradation pathways for acyl glucuronides are:

Hydrolysis: This process reverts the glucuronide back to the parent carboxylic acid (aglycone) and glucuronic acid. liverpool.ac.uk Hydrolysis can occur non-enzymatically, catalyzed by higher pH (alkaline conditions), or enzymatically, mediated by β-glucuronidase enzymes. researchgate.netliverpool.ac.uk In plasma, hydrolysis is often the major reaction pathway for acyl glucuronide metabolites. liverpool.ac.uk For flurbiprofen, it is noted that its acyl glucuronide is subject to acyl migration, which can make it resistant to cleavage by β-glucuronidase, necessitating acid hydrolysis for analytical purposes. nih.gov

Intramolecular Acyl Migration: In this pH-dependent reaction, the acyl group of the drug migrates from the initial 1-β-O-acyl position to the adjacent hydroxyl groups on the glucuronic acid ring, forming positional isomers (e.g., 2-, 3-, and 4-β isomers). researchgate.netnih.gov This rearrangement is a significant pathway for acyl glucuronides and can occur both in vitro and in vivo. researchgate.net These isomers can then undergo further reactions or hydrolysis. nih.gov The short half-life of a parent acyl glucuronide and the slow hydrolysis rates of its rearrangement products are considered key factors that can influence potential in vivo toxicity. acs.org

The reactivity of acyl glucuronides can also lead to covalent binding with proteins. researchgate.net This can occur either through direct transacylation, where the drug moiety is transferred to a nucleophilic group on a protein, or via a Schiff base mechanism after the formation of rearranged isomers. researchgate.netnih.gov The propensity for these reactions varies depending on the specific chemical structure of the aglycone. liverpool.ac.uk

Table 1: Factors Influencing Acyl Glucuronide Instability

| Factor | Description | Impact on this compound and other Acyl Glucuronides |

| pH | The acidity or alkalinity of the solution. | Higher pH promotes both hydrolysis and intramolecular acyl migration. researchgate.netliverpool.ac.uk |

| Temperature | The thermal condition of the environment. | Higher temperatures can accelerate the rate of hydrolysis. researchgate.net |

| Enzymes | Presence of specific enzymes like β-glucuronidase or esterases. | Can catalyze the hydrolysis of the glucuronide back to the parent drug. researchgate.netevitachem.com Flurbiprofen glucuronide can be resistant to β-glucuronidase due to acyl migration. nih.gov |

| Matrix | The biological or chemical environment (e.g., buffer, plasma). | In plasma, hydrolysis is often the dominant reaction, whereas in buffer solutions, acyl migration may be more prevalent. liverpool.ac.uk |

| Aglycone Structure | The chemical structure of the parent drug. | The structure of the aglycone influences the rates of hydrolysis and acyl migration. liverpool.ac.uk |

Enzyme-Assisted Synthesis of Glucuronides for Reference Standards

The generation of pure glucuronide metabolites is essential for their use as analytical reference standards in pharmacological, biopharmaceutical, and toxicological research. helsinki.fi However, these metabolites are often not commercially available, and isolating them from biological samples like urine can be laborious and yield only small quantities. helsinki.fi Consequently, enzyme-assisted synthesis has become a valuable method for producing these compounds, including this compound. helsinki.finih.gov

This biotechnological approach utilizes enzymes, primarily UDP-glucuronosyltransferases (UGTs), to catalyze the conjugation of glucuronic acid from the co-substrate UDP-glucuronic acid (UDPGA) to the drug molecule. helsinki.fioup.com UGTs are a superfamily of enzymes responsible for glucuronidation in vivo and exhibit regio- and stereoselectivity, which is advantageous for producing specific isomers. helsinki.fioup.com

Various enzymatic systems can be employed for the synthesis:

Recombinant UGTs: Using specific human UGT isoforms expressed in cell lines (e.g., yeast or insect cells) allows for highly selective synthesis of a particular glucuronide. helsinki.fioup.com This approach is crucial when a drug is metabolized by multiple UGTs to different positions or when stereoselectivity is desired. helsinki.fi

For flurbiprofen, glucuronidation is a key metabolic pathway. nih.gov Studies with racemic flurbiprofen have shown that UGT2B7 is the primary enzyme responsible for its glucuronidation in the human liver. core.ac.uk Importantly, the reaction is stereoselective, with UGT2B7 catalyzing the formation of this compound at a rate nearly three times higher than that of the (S)-enantiomer. core.ac.uk This enzymatic preference makes enzyme-assisted synthesis a particularly suitable method for generating the (R)-glucuronide standard. The synthesized glucuronides are typically purified using techniques like high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE), and their structures are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Table 2: Enzymatic Systems for Glucuronide Synthesis

| Enzyme Source | Description | Advantages | Examples of Use |

| Liver Microsomes | Vesicles of endoplasmic reticulum prepared from homogenized liver tissue containing a cocktail of UGTs and other enzymes. nih.govnih.gov | Readily available from various species; can be effective for a broad range of substrates. | Synthesis of steroid, benzodiazepine, and O-desmethyltramadol glucuronides. nih.govnih.govcore.ac.uk |

| Recombinant UGTs | Specific UGT isoforms produced in and isolated from engineered cell systems (e.g., yeast, insect cells). helsinki.fioup.com | High specificity and selectivity for producing a single, desired glucuronide isomer. oup.com | Screening for specific UGTs involved in drug metabolism (e.g., UGT2B7 for flurbiprofen) and synthesis of specific flavonoid glucuronides. oup.comcore.ac.uk |

| Whole-Cell Catalysis | Use of engineered microorganisms (e.g., Saccharomyces cerevisiae) that express the necessary UGT and co-substrate regenerating enzymes. oup.comacs.org | Can be a cost-effective platform for producing glucuronides without the need for enzyme purification or external co-substrate addition. oup.com | Efficient synthesis of various O-glucuronides from flavonoids, anthraquinones, and coumarins. acs.org |

In Vitro Investigations of R Flurbiprofen Glucuronide Disposition

Metabolism and Stability in Subcellular Fractions and Cell-Based Systems

The biotransformation and stability of (R)-flurbiprofen glucuronide are primarily investigated using subcellular fractions, such as hepatic microsomes, and more complex cell-based systems like isolated hepatocytes. These models allow for a detailed examination of the enzymatic reactions involved in its formation and potential degradation pathways.

Studies in Hepatic Microsomes and Isolated Hepatocytes

Hepatic microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells, are a primary tool for studying drug metabolism. nih.gov They contain a high concentration of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. helsinki.fi Studies using human liver microsomes (HLMs) have been instrumental in characterizing the formation of this compound. nih.govresearchgate.net

Research has shown that the glucuronidation of flurbiprofen (B1673479) is stereoselective, with the (R)-enantiomer being the preferred substrate for UGT enzymes. helsinki.finih.gov In HLMs, the formation of this compound is the dominant pathway compared to its (S)-enantiomer. nih.govresearchgate.net This stereoselectivity is a key aspect of its metabolism.

Isolated hepatocytes, which are intact liver cells, provide a more comprehensive model as they contain a full complement of metabolic enzymes and cofactors. Studies in isolated rat hepatocytes have confirmed the findings from microsomal experiments, demonstrating time-dependent covalent binding of (R)-flurbiprofen to cellular proteins, a process linked to its acyl glucuronide metabolite. acs.org

Table 1: Key Findings from In Vitro Studies in Hepatic Microsomes and Hepatocytes

| System | Key Finding | Reference |

|---|---|---|

| Human Liver Microsomes (HLMs) | (R)-flurbiprofen is the dominant glucuronide formed. | nih.gov, researchgate.net |

| Human Liver Microsomes (HLMs) | UGT2B7 is the primary enzyme for (R)-flurbiprofen glucuronidation. | nih.gov, researchgate.net |

| Rat Liver Microsomes | Glucuronidation of (R)-flurbiprofen is enhanced by phenobarbital. | nih.gov |

| Rat Hepatocytes | Time-dependent covalent binding of (R)-flurbiprofen to proteins is observed. | acs.org |

Application of Recombinant UGT Enzyme Systems

To pinpoint the specific UGT isoforms responsible for (R)-flurbiprofen glucuronidation, researchers utilize recombinant UGT enzyme systems. These systems express a single, purified UGT isoform, allowing for the direct assessment of its catalytic activity towards a specific substrate.

Studies using a panel of recombinant human UGTs have definitively identified UGT2B7 as the principal enzyme responsible for the formation of this compound. nih.govresearchgate.netevitachem.com While other isoforms, such as UGT1A1, UGT1A3, and UGT1A9, show some activity, their contribution is minor compared to UGT2B7. nih.govresearchgate.net

Kinetic analyses with recombinant UGT2B7 have revealed a significantly higher rate of glucuronidation for (R)-flurbiprofen compared to (S)-flurbiprofen, with one study reporting a 2.8-fold higher formation rate for the (R)-glucuronide. nih.gov This confirms the stereoselectivity observed in human liver microsomes is primarily driven by the properties of UGT2B7. nih.govresearchgate.net The apparent Michaelis constant (Km) values for (R)- and (S)-flurbiprofen with UGT2B7 have been determined to be 12 µM and 7.5 µM, respectively. helsinki.fi

Table 2: Glucuronidation Activity of Recombinant UGT Isoforms towards Flurbiprofen Enantiomers

| UGT Isoform | Relative Activity towards (R)-Flurbiprofen | Relative Activity towards (S)-Flurbiprofen | Reference |

|---|---|---|---|

| UGT2B7 | High | Moderate | nih.gov |

| UGT1A1 | Low | Low | nih.gov |

| UGT1A3 | Low | Low | nih.gov |

| UGT1A9 | Low | Low | nih.gov |

| UGT2B4 | Low | Low | nih.gov |

Modulation of Glucuronidation by Enzyme Inducers and Inhibitors

The rate of (R)-flurbiprofen glucuronidation can be altered by the presence of other compounds that either induce or inhibit the activity of UGT enzymes. Understanding these interactions is crucial for predicting potential drug-drug interactions.

Studies in rat liver microsomes have shown that phenobarbital, a known enzyme inducer, enhances the glucuronidation of (R)-flurbiprofen more than its (S)-antipode. nih.gov This suggests that the expression of the UGTs responsible for (R)-flurbiprofen glucuronidation can be upregulated.

Conversely, various compounds can inhibit the formation of this compound. For instance, each flurbiprofen enantiomer can weakly inhibit the glucuronidation of its counterpart in a noncompetitive manner. nih.gov Other drugs and compounds can also act as inhibitors.

Mechanistic Studies of UGT Inhibition

Mechanistic studies delve into how inhibitors decrease the activity of UGT enzymes. Mefenamic acid, for example, has been shown to inhibit the formation of both (R)- and (S)-flurbiprofen glucuronide in human liver microsomes with similar IC50 values, which are close to those observed with recombinant UGT2B7. nih.gov This suggests that mefenamic acid directly competes with flurbiprofen for the active site of UGT2B7.

Investigation of Metabolite Interconversion and Further Biotransformation (e.g., acyl migration)

This compound, like other acyl glucuronides, is not a stable end-product. It can undergo intramolecular rearrangement, a process known as acyl migration, where the glucuronic acid moiety shifts its position on the flurbiprofen molecule. This process is non-enzymatic and pH-dependent.

Acyl migration leads to the formation of positional isomers of the initial 1-β-O-acyl glucuronide. These isomers can have different chemical properties and reactivity compared to the parent glucuronide. The instability and acyl migration of acyl glucuronides are thought to be key factors in their potential to form covalent adducts with proteins. mdpi.com

Covalent Adduct Formation with UGTs and Other Proteins

A significant aspect of the in vitro disposition of this compound is its ability to form covalent adducts with proteins. nih.gov This irreversible binding is a consequence of the electrophilic nature of the acyl glucuronide, which can react with nucleophilic residues on proteins. mdpi.comnih.gov

Studies have demonstrated that this compound can form covalent adducts with various proteins, including UGTs themselves. nih.gov The formation of these adducts is stereoselective. For instance, (R)-flurbiprofen acyl glucuronide has been shown to form a higher amount of covalent adducts with UGT2B isoforms compared to its (S)-enantiomer. nih.gov

The formation of covalent adducts is considered a potential mechanism for the idiosyncratic liver injury observed with some NSAIDs. nih.gov The binding of the reactive metabolite to cellular proteins may lead to cellular dysfunction or trigger an immune response. nih.govnih.gov Research has shown a positive correlation between the formation of NSAID-glucuronides and the amount of covalent adducts formed in rat liver microsomes. nih.gov

Mechanistic in Vivo Non Human Disposition of R Flurbiprofen Glucuronide

Species-Specific Glucuronidation and Metabolic Profiles

The formation of flurbiprofen (B1673479) glucuronide is a critical metabolic pathway that exhibits considerable differences across various animal species. These differences are evident in both the rate of glucuronidation and the stereoselective preferences for the (R)- and (S)-enantiomers of flurbiprofen.

Comparative Studies Across Animal Models (e.g., rodents, canines, equines)

In vivo and in vitro studies have highlighted the species-specific nature of flurbiprofen glucuronidation. For instance, the glucuronidation of flurbiprofen is highly efficient in liver microsomes from rats and monkeys, whereas it is less so in other species. nih.gov Gunn rats, which have a genetic deficiency in certain UDP-glucuronosyltransferase (UGT) isoforms, are still capable of glucuronidating flurbiprofen, suggesting the involvement of multiple UGT enzymes. nih.gov

In rats, after intravenous administration of racemic flurbiprofen, the plasma concentrations of the S-enantiomer are consistently higher than those of the R-enantiomer. nih.gov Conversely, in urine, the R-enantiomer's metabolites, including the glucuronide conjugate, are predominant. nih.gov This suggests a more rapid clearance of the (R)-enantiomer, partly through glucuronidation. Studies in bile duct-cannulated rats show that only a small percentage of the dose is excreted in bile as conjugated flurbiprofen. nih.gov

Horses also demonstrate stereoselective metabolism of flurbiprofen, although chiral inversion (the conversion of the R-enantiomer to the S-enantiomer) does not seem to occur in this species. conicet.gov.ar This is in contrast to other profens like ketoprofen (B1673614) and fenoprofen, where chiral inversion is significant in horses. conicet.gov.ar The lack of inversion means that other metabolic pathways, such as glucuronidation, are key determinants of the plasma concentration of each enantiomer. conicet.gov.ar In horses, there is a strong stereoselective glucuronidation favoring the S(+)-enantiomer of carprofen, a related NSAID, which leads to a higher bioavailability of the R(-)-enantiomer. conicet.gov.ar While less than 30% of flurbiprofen is conjugated in equine urine, this is a notable elimination pathway. ucd.ie

Canine models also exhibit species-specific metabolic patterns. For example, in the context of inhibiting estradiol (B170435) glucuronidation, dog liver microsomes show a different kinetic profile compared to rat and human microsomes, suggesting that dogs may not always be a suitable model for predicting drug interactions related to glucuronidation in humans. nih.gov

| Species | Key Findings on Flurbiprofen Glucuronidation | References |

| Rat | Efficient glucuronidation. nih.gov Higher plasma levels of S-flurbiprofen, but greater urinary excretion of R-flurbiprofen conjugates. nih.gov Limited biliary excretion of glucuronides. nih.gov (R)-enantiomer is glucuronidated faster than the S-form in liver microsomes. nih.gov | nih.gov, nih.gov |

| Horse | No significant chiral inversion of flurbiprofen. conicet.gov.ar Metabolic stereoselectivity is influenced by pathways like glucuronidation. conicet.gov.ar Less than 30% of flurbiprofen is excreted as conjugates in urine. ucd.ie | conicet.gov.ar, ucd.ie |

| Canine | Liver microsomes show distinct kinetic profiles for glucuronidation compared to rats and humans. nih.gov | nih.gov |

| Guinea Pig | Liver microsomes demonstrate efficient glucuronidation of flurbiprofen. nih.gov | nih.gov |

Transport and Excretion Pathways

The elimination of (R)-flurbiprofen glucuronide from the body is facilitated by a network of transport proteins, primarily organic anion transporters, which mediate its movement across cellular membranes for subsequent biliary and renal excretion.

Role of Organic Anion Transporters (OATs, MRPs) in Disposition

Organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) are crucial for the disposition of flurbiprofen glucuronides. nih.govfrontiersin.org These transporters are expressed in key organs of elimination like the liver and kidneys. nih.govfrontiersin.org

This compound has been identified as a substrate and inhibitor of several of these transporters. Specifically, it is known to interact with OAT1, OAT3, MRP2, and MRP4. nih.govmdpi.com In the kidney, OAT1 and OAT3 are located on the basolateral membrane of proximal tubule cells and are responsible for the uptake of organic anions from the blood into the cells. mdpi.com MRP2 and MRP4, on the other hand, are found on the apical membrane and facilitate the efflux of these compounds into the urine. nih.govmdpi.com

Studies have shown that this compound can inhibit OAT3 with an IC50 of 19 µM and MRP4 with an IC50 of 3 µM. nih.gov This indicates a potent interaction, particularly with MRP4. nih.gov The inhibition of these transporters can have clinical implications, as it may lead to drug-drug interactions. For example, the co-administration of flurbiprofen with methotrexate (B535133) can lead to reduced clearance of methotrexate, partly because flurbiprofen glucuronides inhibit the OAT- and MRP-mediated transport of methotrexate. jst.go.jp

The interaction of this compound with these transporters is a key determinant of its renal and biliary clearance. nih.govnih.gov

Mechanistic Studies of Biliary and Renal Excretion in Animal Models

In animal models, both biliary and renal routes contribute to the excretion of flurbiprofen glucuronides, with the relative importance of each pathway varying by species.

In rats, biliary excretion is a significant pathway for the elimination of both (R)- and (S)-flurbiprofen glucuronides. nih.gov Following intravenous administration, approximately 8.3% of the (R)-flurbiprofen dose is excreted in the bile as its glucuronide conjugate. nih.gov These glucuronides can then undergo enterohepatic circulation, where they are hydrolyzed back to the parent compound in the intestine and subsequently reabsorbed. nih.gov

The transport of flurbiprofen glucuronides across the renal tubular cells is mediated by the OAT and MRP transporters as described above. nih.govmdpi.comnih.gov The coordinated action of these uptake and efflux transporters ensures the efficient secretion of the glucuronide conjugate from the blood into the urine. nih.govmdpi.com

Theoretical and Computational Perspectives on R Flurbiprofen Glucuronidation

Structure-Activity and Structure-Metabolism Relationship Analysis for Glucuronidation

The relationship between the chemical structure of flurbiprofen (B1673479) and its metabolism via glucuronidation is a critical aspect of its disposition. Flurbiprofen is a chiral nonsteroidal anti-inflammatory drug (NSAID), and its metabolism is stereoselective. core.ac.uk The primary enzyme responsible for the glucuronidation of both (R)- and (S)-flurbiprofen is UGT2B7, which is also the main UGT isozyme involved in the glucuronidation of its major metabolite, 4'-hydroxyflurbiprofen (B17815). nih.govmdpi.com

Several UGT enzymes exhibit the ability to glucuronidate flurbiprofen, but with varying efficiencies and stereoselectivities. nih.gov Studies using recombinant human UGT isozymes have identified that UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7 can all form both (R)- and (S)-flurbiprofen glucuronide. nih.govresearchgate.net However, UGT2B7 displays the highest activity and a marked preference for the (R)-enantiomer. nih.govresearchgate.net In contrast, other active UGTs show similar formation rates for both enantiomers. nih.gov This highlights the specific structural recognition features within the UGT2B7 active site.

The structural features of the substrate play a significant role. For profens, the presence of a methyl group on the α-carbon atom is known to increase activity. researchgate.net The lipophilicity of the drug is also a determining factor in the rate of glucuronidation. utoronto.ca

Kinetic studies further illuminate the structure-metabolism relationship. In rat liver microsomes, while the Michaelis-Menten constant (Kₘ) for the glucuronidation of both enantiomers was similar, the maximum velocity (Vₘₐₓ) for (R)-flurbiprofen was significantly higher than for the (S)-enantiomer, indicating a more efficient catalytic conversion of the (R)-form once bound. nih.gov

Table 1: UGT Isozymes Involved in Flurbiprofen Glucuronidation

| UGT Isozyme | Relative Activity | Stereoselectivity for (R)-Flurbiprofen | Reference |

|---|---|---|---|

| UGT2B7 | Highest | High (2.8-fold higher formation rate than for S-enantiomer) | nih.gov |

| UGT1A1 | Active | Low (similar formation rates for R and S) | nih.gov |

| UGT1A3 | Active | Low (similar formation rates for R and S) | nih.gov |

| UGT1A9 | Active | Low (similar formation rates for R and S) | nih.gov |

| UGT2B4 | Active | Low (similar formation rates for R and S) | nih.gov |

Table 2: Kinetic Parameters for Flurbiprofen Enantiomer Glucuronidation by Rat Liver Microsomes

| Enantiomer | Apparent Kₘ (mM) | Apparent Vₘₐₓ (nmol/min/mg protein) | Reference |

|---|---|---|---|

| (R)-Flurbiprofen | 0.52 | 9.34 | nih.gov |

| (S)-Flurbiprofen | 0.57 | 5.48 | nih.gov |

Computational Modeling of UGT-Substrate Interactions

Computational modeling serves as a powerful tool to investigate the interactions between UGT enzymes and their substrates at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular docking and dynamics simulations are computational techniques used to predict and analyze how a substrate, such as (R)-flurbiprofen, binds to the active site of an enzyme like UGT2B7. nih.gov These models help visualize the orientation of the substrate within the binding pocket and identify key amino acid residues that stabilize the enzyme-substrate complex through various interactions, including hydrogen bonds and hydrophobic interactions. helsinki.fi

While specific docking studies of (R)-flurbiprofen into the UGT2B7 active site are not detailed in the provided context, the application of this methodology is well-established for flurbiprofen derivatives with other enzyme targets, such as α-glucosidase and 15-lipoxygenase. researchgate.netlifenscience.org Such studies reveal that specific residues are crucial for stabilizing the compound in the active site, which is the basis for enzymatic function. researchgate.net For (R)-flurbiprofen glucuronidation, these simulations would be instrumental in explaining the structural basis for the observed enantioselectivity of the UGT2B7 enzyme.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. researchgate.net For drug metabolism, QSAR can be used to predict the likelihood and rate of glucuronidation.

Several QSAR studies on NSAIDs have found that lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key determinant for the rate of glucuronidation. utoronto.ca For a subset of NSAIDs including flurbiprofen, higher lipophilicity was correlated with a greater potency of inhibition of p-nitrophenol glucuronidation, suggesting a correlation with the rate of their own glucuronidation. utoronto.ca These models provide a predictive framework to estimate the metabolic fate of new drug candidates based on their structural properties.

Table 3: Physicochemical Parameters in QSAR Models for Glucuronidation

| Parameter | Influence on Glucuronidation Propensity | Reference |

|---|---|---|

| Lipophilicity (log P) | Favorable; higher lipophilicity often correlates with a higher rate of glucuronidation. | researchgate.netutoronto.ca |

| α-Methyl Group | Favorable; presence increases activity compared to demethylated analogues. | researchgate.net |

Advanced Research Directions in R Flurbiprofen Glucuronide Studies

Application of Metabolomics and Fluxomics in Understanding Flurbiprofen (B1673479) Metabolic Fate

Metabolomics and fluxomics represent powerful systems-biology approaches for elucidating the complex network of biochemical reactions that determine a drug's fate in the body.

Metabolomics involves the comprehensive analysis of the complete set of low-molecular-weight compounds (the metabolome) in a biological sample. oatext.com It provides a snapshot of the physiological state and the biochemical reactions occurring, including those related to drug metabolism. oatext.com For flurbiprofen, metabolomic analysis of blood or urine can identify and quantify not only the parent drug and its primary metabolites like 4'-hydroxyflurbiprofen (B17815) and (R)-flurbiprofen glucuronide, but also a wide array of downstream and related endogenous molecules. oatext.comfda.gov This allows researchers to build a detailed map of flurbiprofen's metabolic pathway and understand how it interacts with and perturbs endogenous metabolic networks. oatext.commdpi.com

Together, these "-omics" technologies provide a holistic view of how this compound is formed and processed, offering insights that are crucial for drug development and personalized medicine. omicstutorials.comnumberanalytics.com

Development and Validation of this compound as a UGT Probe Substrate

A probe substrate is a compound that is selectively metabolized by a single enzyme, making it a useful tool for studying that enzyme's activity both in vitro and in vivo. nih.gov The formation of this compound has been extensively studied to validate it as a probe for the activity of UDP-glucuronosyltransferase 2B7 (UGT2B7), a key enzyme in drug metabolism. fda.govnih.gov

Glucuronidation is a major elimination pathway for flurbiprofen. nih.gov In vitro studies using human liver microsomes and a panel of recombinant UGT enzymes have identified several isoforms capable of conjugating flurbiprofen, including UGT1A1, UGT1A3, UGT1A9, 2B4, and 2B7. nih.govwjpmr.com However, these studies conclusively demonstrate that UGT2B7 possesses the highest catalytic activity. nih.govwjpmr.com

Crucially, the glucuronidation process is stereoselective. Research has shown that UGT2B7 preferentially forms the (R)-glucuronide. One study found that the formation rate of this compound by UGT2B7 was 2.8 times higher than that of its (S)-enantiomer. nih.gov This pronounced selectivity is a key attribute for its use as a specific probe.

Further validation comes from several key findings:

Correlation Studies: The rate of this compound formation in individual human liver microsomes shows a highly significant correlation with the glucuronidation rates of known UGT2B7 substrates, such as morphine. nih.gov

Inhibition Studies: Mefenamic acid, a known inhibitor of UGT2B7, effectively inhibits the formation of this compound in both human liver microsomes and with the recombinant UGT2B7 enzyme. nih.gov

Genetic Studies: Research into genetic variants (polymorphisms) of UGT2B7 shows that certain variants lead to decreased formation of flurbiprofen glucuronides, further linking the enzyme's function directly to this metabolic reaction. nih.gov

These collective findings strongly support the use of (R)-flurbiprofen and the measurement of its glucuronide metabolite as a selective in vitro probe to assess UGT2B7 activity. nih.govmdpi.com

| UGT Isozyme | Relative Activity towards Flurbiprofen | Selectivity for (R)-enantiomer | Reference |

|---|---|---|---|

| UGT2B7 | Highest | High (2.8-fold higher formation rate vs. (S)-enantiomer) | nih.gov |

| UGT1A1 | Active | Similar rates for (R)- and (S)-enantiomers | nih.gov |

| UGT1A3 | Active | Similar rates for (R)- and (S)-enantiomers | nih.gov |

| UGT1A9 | Active | Minor contributor, some stereoselectivity noted in genetic variants | nih.govnih.gov |

| UGT2B4 | Active | Similar rates for (R)- and (S)-enantiomers | nih.gov |

Novel Approaches for Enzymatic Synthesis and Characterization of Glucuronide Metabolites

The lack of commercially available standards for many drug metabolites necessitates their synthesis for research and analytical purposes. core.ac.uknih.gov Enzymatic synthesis offers a significant advantage over traditional chemical methods by producing the biologically relevant β-anomer with high regio- and stereoselectivity. helsinki.firesearchgate.net

Enzymatic Synthesis: Novel approaches for synthesizing this compound often employ biocatalytic systems. nih.gov These methods typically involve incubating the parent compound, (R)-flurbiprofen, with an enzyme source that has high UGT2B7 activity. nih.gov Common enzyme sources include:

Human and Animal Liver Microsomes: These preparations contain a mixture of drug-metabolizing enzymes and are effective for producing metabolites. core.ac.uknih.govhelsinki.fi

Recombinant UGT Enzymes: Using cells (e.g., insect or bacterial) that are genetically engineered to express a specific human UGT enzyme, such as UGT2B7, allows for highly specific and clean production of the desired glucuronide. helsinki.firesearchgate.net

The synthesis reaction requires the aglycone substrate ((R)-flurbiprofen) and the sugar donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), in a buffered solution at an optimal pH. scispace.com Following incubation, the synthesized this compound must be purified from the reaction mixture, often using techniques like high-performance liquid chromatography (HPLC). core.ac.uk

Characterization: Once synthesized and purified, the structure of the metabolite must be unequivocally confirmed. A combination of modern analytical techniques is employed for this characterization. core.ac.uknih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite analysis. nih.gov It separates the compound from impurities and provides its molecular weight and fragmentation pattern (MS/MS), which helps in structural elucidation. core.ac.uknih.gov Advanced techniques like electron activated dissociation (EAD) can provide site-specific characterization, which is crucial for confirming the exact location of the glucuronide conjugation. sciex.comsciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure, including the stereochemistry and the precise point of attachment of the glucuronic acid to the flurbiprofen molecule. core.ac.uknih.gov

These advanced synthesis and characterization methods are essential for producing the reference standards required for quantitative bioanalysis in pharmacokinetic and metabolism studies. nih.gov

Q & A

Q. What analytical methodologies are recommended for detecting (R)-flurbiprofen glucuronide in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying this compound due to its sensitivity in differentiating isomeric glucuronides and resolving matrix interferences. Urine is the primary biospecimen for detection, as 70% of flurbiprofen metabolites are excreted as glucuronides . However, method validation must address potential glucuronide cleavage during sample preparation. For instance, indirect measurement methods require verifying that the sum of parent drug and glucuronide exceeds the parent drug concentration alone to avoid false negatives . Optimization of β-glucuronidase hydrolysis conditions (time, temperature, pH) is critical for accurate quantification of free metabolites .

Q. What is the role of UDP-glucuronosyltransferases (UGTs) in (R)-flurbiprofen glucuronidation?

UGT2B7 is the primary isoform responsible for (R)-flurbiprofen glucuronidation, with minor contributions from UGT1A1, UGT1A3, UGT1A9, and UGT2B4 . In vitro studies using human liver microsomes confirm glucuronide formation, but inter-individual variability in UGT activity (e.g., due to genetic polymorphisms or liver disease) can affect metabolic ratios. For example, liver cirrhosis does not significantly alter the metabolic ratio (AUCglucuronide/AUCparent) for 4-hydroxyflurbiprofen glucuronide, suggesting compensatory mechanisms in UGT activity .

Q. How does renal function influence the pharmacokinetics of this compound?

Approximately 8.4% of an oral racemic flurbiprofen dose is excreted as (R)-flurbiprofen acyl-glucuronide in urine . Renal impairment may lead to metabolite accumulation, as evidenced by reduced metabolic ratios (MR) for glucuronidated drugs like metoprolol in Child C cirrhosis patients . Dose adjustments are recommended in moderate-to-severe renal dysfunction to prevent toxicity from retained glucuronides .

Advanced Research Questions

Q. How do CYP2C9 genotypes impact the formation and clearance of this compound?

CYP2C9*1/*3 and *3/*3 genotypes reduce flurbiprofen hydroxylation, indirectly altering glucuronidation kinetics. A study using nonlinear mixed-effects modeling (NONMEM) demonstrated that CYP2C9-mediated inhibition (e.g., by fluconazole) decreases 4’-hydroxyflurbiprofen formation clearance by 78%, which may shift metabolic pathways toward glucuronidation . Researchers should incorporate genotype-specific clearance parameters (CL2C9, CLnon2C9) into pharmacokinetic models to predict drug-drug interactions and glucuronide accumulation .

Q. What experimental models best recapitulate in vivo glucuronidation dynamics for (R)-flurbiprofen?

Cannulated everted intestinal models and in vivo perfused loops (e.g., in rabbits) reveal capacity-limited glucuronidation at luminal concentrations >10<sup>−3</sup> M, with transport kinetics governed by first-order diffusion . For hepatic metabolism, physiologically based pharmacokinetic (PBPK) models using Simcyp® can simulate the impact of UGT polymorphisms and cirrhosis on glucuronide AUC0-inf . These models require input parameters such as fraction excreted (fe) and fraction metabolized (fm) derived from urinary metabolite profiling .

Q. How should researchers resolve contradictory data on this compound detection in cirrhosis patients?

Discrepancies arise from methodological limitations: indirect assays may fail to detect glucuronides if hydrolysis is incomplete, while direct LC-MS avoids this pitfall . In Child C cirrhosis, reduced hepatic UGT activity is offset by intestinal glucuronidation, maintaining stable MRs for 4-hydroxyflurbiprofen glucuronide . Researchers should validate assays using stable isotope-labeled internal standards (e.g., deuterated phenylephrine glucuronide) to improve precision .

Q. What is the significance of acyl-glucuronide instability in pharmacokinetic studies?

(R)-Flurbiprofen acyl-glucuronide undergoes pH-dependent hydrolysis and intramolecular rearrangement, complicating quantification. Stabilization requires immediate acidification of urine samples (pH 2–3) and storage at −80°C to prevent degradation . Researchers must report hydrolysis rates in methodological appendices to enable cross-study comparisons .

Q. How do UGT polymorphisms affect the translational relevance of preclinical glucuronidation data?

UGT2B7 polymorphisms (e.g., *2 and *4 alleles) exhibit ethnic variability but lack well-established clinical correlations . Preclinical studies using humanized UGT mice or CRISPR-edited hepatocytes can bridge this gap by isolating genotype-phenotype relationships. For example, UGT1A1/1A7 overexpression in COS-7 cells enhances glucuronide formation, mimicking resistant cell lines .

Methodological Recommendations

- Analytical Workflows : Combine SPE purification with LC-MS/MS for glucuronide quantification in plasma, urine, or dried blood spots (DBS) .

- Modeling : Use Bayesian analysis to resolve 2H-enrichment patterns in glucuronides for gluconeogenesis studies .

- Ethical Considerations : Exclude subjects with UDP-glucuronosyltransferase deficiencies or advanced cirrhosis from tracer studies involving acetaminophen glucuronide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.